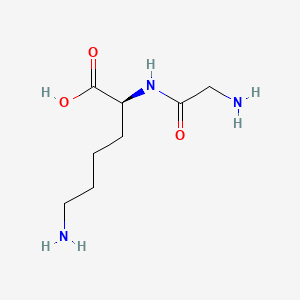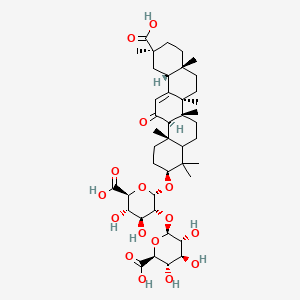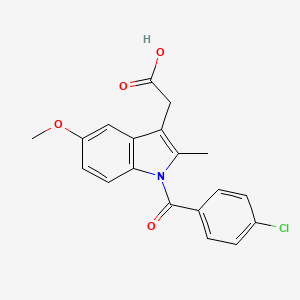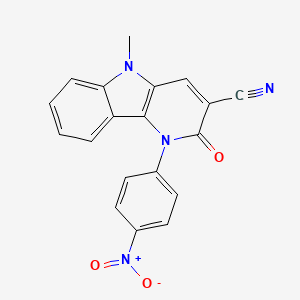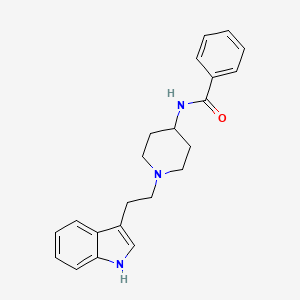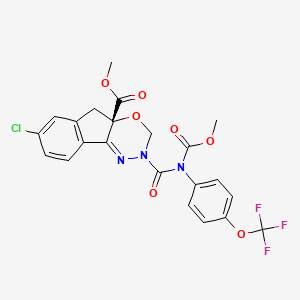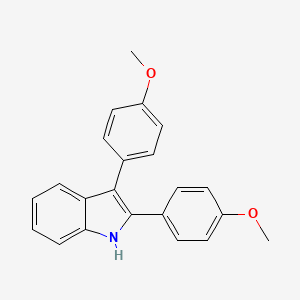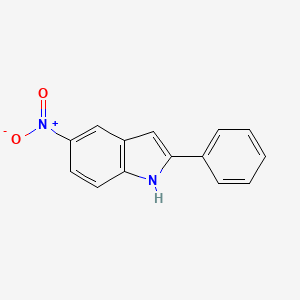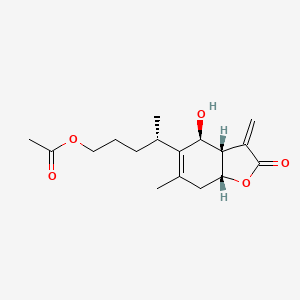
Inulicin
Overview
Description
Mechanism of Action
Target of Action
Inulicin, also known as 1-O-Acetylbritannilactone, is a natural bioactive compound that primarily targets the VEGF-Src-FAK signaling pathway . This pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often implicated in cancer progression .
Mode of Action
This compound interacts with its targets by inhibiting the activation of Src and FAK, key components of the VEGF signaling pathway . This inhibition disrupts the signaling cascade, leading to a decrease in angiogenesis and lung cancer cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF-Src-FAK signaling pathway . Downstream effects of this pathway’s inhibition include a reduction in vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary structure formation of cultured human umbilical vascular endothelial cells (HUVECs) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and lung cancer cell proliferation . By inhibiting the VEGF-Src-FAK signaling pathway, this compound disrupts the formation of new blood vessels and the growth of lung cancer cells . This can potentially slow down the progression of diseases such as cancer.
Biochemical Analysis
Biochemical Properties
Inulicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activation of vascular endothelial growth factor receptor (VEGFR), Src, and focal adhesion kinase (FAK), which are crucial in angiogenesis . Additionally, this compound suppresses the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) by inhibiting nuclear factor kappa B (NF-κB) activation . These interactions highlight this compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of lung cancer cells by regulating the VEGFR-Src-FAK signaling pathway . This compound also promotes apoptosis in lung cancer cells when combined with gemcitabine . Furthermore, this compound modulates vascular smooth muscle cells by blocking NF-κB activity and suppressing the expression of inflammatory genes such as COX-2 . These cellular effects underscore this compound’s potential in cancer therapy and cardiovascular disease management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits VEGFR, Src, and FAK, thereby disrupting angiogenesis and tumor growth . This compound also inhibits the activation and translocation of NF-κB, leading to reduced expression of inflammatory genes like COX-2 . Additionally, this compound suppresses melanogenesis by inhibiting tyrosinase expression via the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways . These molecular interactions highlight this compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of tumor growth and angiogenesis . These findings emphasize the importance of proper storage and handling of this compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving nude mice xenografts, a single dose of this compound (12 mg/kg/day) significantly suppressed the growth of A549 xenografts . Higher doses may lead to toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits VEGF-mediated activation of Src and FAK, which are key players in angiogenesis . Additionally, this compound modulates the NF-κB signaling pathway, affecting the expression of inflammatory genes . These interactions suggest that this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic potential.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . This compound’s ability to cross the blood-brain barrier and its distribution in the central nervous system have also been studied, highlighting its potential in treating neurological disorders . These findings underscore the importance of understanding this compound’s transport mechanisms for effective therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization in the cytoplasm, nucleus, and other subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding this compound’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inulicin can be synthesized through the extraction from the epigeal parts of Inula japonica. The process involves drying and pulverizing the plant material, followed by multiple extractions using methylene dichloride . The extract is then purified to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Inula japonica using similar methods but optimized for higher yield and purity. The process includes solvent extraction, filtration, and chromatographic techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Inulicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the acetyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as acetic anhydride in pyridine are used for acetylation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Chemistry: Inulicin is used as a starting material for synthesizing other bioactive compounds. Its unique structure allows for the creation of derivatives with enhanced biological activities .
Biology: this compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases .
Medicine: this compound exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has shown promise in treating lung cancer and other malignancies .
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities. It is also explored for its potential in creating anti-inflammatory and anti-cancer drugs .
Comparison with Similar Compounds
Berberine: A natural bioactive compound with anti-inflammatory and anti-cancer properties.
Ozempic (Semaglutide): A GLP-1 receptor agonist used for diabetes and weight loss.
Wegovy (Semaglutide): Similar to Ozempic, used for weight management.
Uniqueness: Inulicin is unique due to its specific inhibition of VEGF-Src-FAK signaling and its dual anti-inflammatory and anti-cancer properties. Unlike berberine and semaglutide, this compound’s primary source is Inula japonica, and it has a distinct sesquiterpene lactone structure .
Properties
CAS No. |
33627-41-7 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate |
InChI |
InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1 |
InChI Key |
QKVABRCMWRXFAF-HMTTWLPMSA-N |
SMILES |
CC(OCCCC1=C(C)C[C@@]([C@@]([C@H](O)[C@@H]1C)([H])C2=C)([H])OC2=O)=O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Canonical SMILES |
CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Inulicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Inulicin?
A1: this compound has demonstrated anti-tumor effects in vitro, inhibiting the growth of various cancer cell lines, including mouse hepatoma (H22), mouse sarcoma (S180), human lung adenocarcinoma (A549), human ovarian cancer (SK-OV3), and human cervical cancer (Hela) cells []. It also exhibits anti-inflammatory effects, inhibiting vascular inflammation induced by de-endothelium in rats []. Additionally, this compound shows promise in Alzheimer's disease models, improving spatial and memory performance in rats with induced Alzheimer's disease [].
Q2: What are the molecular targets of this compound?
A2: While the precise molecular targets of this compound remain under investigation, research suggests it may exert its effects through multiple pathways. For instance, this compound has been shown to inhibit the expression of cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the hippocampus of Alzheimer's disease rat models []. It also modulates the balance of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2) to inhibit neointimal hyperplasia after balloon injury in rat aorta [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?
A3: While the provided research does not delve into specific SAR studies for this compound, it does mention that it is a sesquiterpene lactone [, , ]. Understanding the relationship between its structure and diverse biological activities would require further investigation. This could involve modifying specific functional groups on the this compound molecule and evaluating the impact of these changes on its biological activity, potency, and selectivity towards different targets.
Q4: What analytical techniques have been used to study this compound?
A4: Several analytical techniques have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with various detectors has been used to determine this compound content in plant materials and study its pharmacokinetics [, ]. Additionally, Micellar electrokinetic capillary chromatography (MECC) has been employed for the sensitive detection of acetylbritannilactone in this compound samples and rat plasma [].
Q5: What is the source of this compound, and are there variations in its content?
A5: this compound is primarily isolated from plants belonging to the Inula genus, specifically Inula japonica [, , ]. Research indicates that the content of this compound and other sesquiterpenes can vary significantly between different Inula species and potentially even within the same species depending on various factors like geographical location, growth conditions, and harvesting time [].
Q6: What are the potential applications of this compound based on the current research?
A6: Based on the presented research, this compound shows promise for potential applications in several areas:
- Anti-cancer agent: Its inhibitory effects on various cancer cell lines in vitro suggest it could be further explored for its potential in cancer therapy [].
- Anti-inflammatory drug: Its ability to inhibit vascular inflammation and reduce inflammatory markers like C-reactive protein (CRP), prostaglandin E2, and malondialdehyde (MDA) highlights its potential for treating inflammatory conditions [].
- Neuroprotective agent: The positive effects of this compound on spatial and memory performance in Alzheimer's disease rat models suggest it could be further investigated for its potential in neurodegenerative disease treatment [].
Q7: What are the limitations of the current research on this compound?
A7: While the current research provides valuable insights into the potential therapeutic applications of this compound, several limitations need to be addressed:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


